molecular formula C14H18N2 B2462538 2-(1-Piperidyl)-2-(p-tolyl)acetonitrile CAS No. 42419-52-3

2-(1-Piperidyl)-2-(p-tolyl)acetonitrile

Cat. No. B2462538
CAS RN: 42419-52-3
M. Wt: 214.312
InChI Key: ODSCMMRYKLWCKV-UHFFFAOYSA-N
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Description

2-(1-Piperidyl)-2-(p-tolyl)acetonitrile, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C15H19N.

Scientific Research Applications

  • Optical Activity in Synthesis :

    • The reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile was studied, leading to the synthesis of optically active 4-hydroxyalk-2-enenitriles (Nolcami et al., 1986).
  • Metal Complex Synthesis and Properties :

    • Research on complexes of 2-phenyl-4-(piperidyl-1)-pyrido[2,3-a]anthraquinone with transition metals was conducted. These complexes were synthesized and characterized, with some spectral parameters measured (Strashnova et al., 2007).
  • Novel Synthesis Methods :

    • A study focused on the synthesis of 1-chlorovinyl p-tolyl sulfoxides with cyanomethyllithium (lithium α-carbanion of acetonitrile), leading to the creation of 2,4,4-trisubstituted 2-cyclopentenones (Satoh & Wakasugi, 2003).
  • Basicity Scale in Acetonitrile :

    • The creation of a self-consistent spectrophotometric basicity scale in acetonitrile was reported. This scale includes various bases such as pyridine and DBU, spanning nearly 12 pKa units (Kaljurand et al., 2000).
  • Carbonyl Sulfide Elimination Studies :

    • Pyrolysis of specific thionocarbonates in acetonitrile was investigated, leading to the formation of compounds like 1-benzyl-4-phenoxyhexahydro-1H-azepine with the liberation of carbonyl sulfide (Sakanoue et al., 1990).
  • Synthesis of Unusual Phenyl Sulfones :

    • The study explored the reaction of aldehydes with p-tolylsulfinylmethyl phenyl sulfone in the presence of piperidine in acetonitrile, leading to the synthesis of E-γ-hydroxy-αβ-unsaturated phenyl sulfones (Dominguez & Carretero, 1990).
  • Palladium Complexes Study :

    • Research on palladium tris(o-tolyl)phosphine mono(amine) complexes was conducted, revealing insights into the synthesis and solution structure of these complexes (Widenhoefer, Zhong & Buchwald, 1996).
  • Rhenium Nitrosyl Complexes for Catalysis :

    • A study focused on tris(acetonitrile)dibromonitrosylrhenium(I) compounds and their application in hydrogenations and hydrosilylations (Choualeb et al., 2008).
  • Evans Aziridination Procedure Application :

    • This research investigated the reaction of specific compounds with PhI-NSO2Ar in the presence of catalytic copper (II) triflate in acetonitrile, leading to aziridine-2-carboxylates (Dauban & Dodd, 1998).
  • Asymmetric Synthesis of Cyclopentenones :

    • The study presented a novel synthesis method, including asymmetric synthesis, for 2,4,4-trisubstituted 2-cyclopentenones using 1-chlorovinyl p-tolyl sulfoxides and acetonitrile (Wakasugi & Satoh, 2005).

properties

IUPAC Name

2-(4-methylphenyl)-2-piperidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-5-7-13(8-6-12)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCMMRYKLWCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidyl)-2-(p-tolyl)acetonitrile

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